
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
Übersicht
Beschreibung
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, otherwise known as 3-Methyl-2-phenyl-indol-1-yl-propan-2-olamine, is a synthetic compound derived from indole, a naturally occurring aromatic compound. It is a white to off-white crystalline solid with a melting point of 160-162°C and a boiling point of 300°C. It has a molecular weight of 208.25 g/mol and a solubility of 0.054 g/L in water. 3-Methyl-2-phenyl-indol-1-yl-propan-2-olamine is an important building block in the synthesis of various pharmaceuticals, such as anti-depressants, anti-inflammatory drugs, and anticonvulsants.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Applications
Indole synthesis is a cornerstone of organic chemistry with broad implications for pharmaceuticals, agrochemicals, and natural products. The methodology for synthesizing indoles, including derivatives similar to 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, is critical for developing compounds with potential biological activity. The indole nucleus is a common motif in many biologically active molecules, and advances in indole synthesis methodologies enable the exploration of novel therapeutic agents (Taber & Tirunahari, 2011).
Amino Acids and Derivatives in Biomedical Sciences
The reaction of ninhydrin with primary amino groups to form various chromophores is extensively used in the analysis of amino acids, peptides, and proteins. This chemistry is vital for diagnostic applications in biomedical sciences. Understanding the reactions involving amino compounds, similar to the amino functional group in 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, can lead to the development of novel diagnostic tools and therapeutic agents (Friedman, 2004).
Pharmacokinetics and Protective Roles of Indole Derivatives
Indole derivatives, similar in structure to 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, play significant roles in hepatic protection. Studies on indole-3-carbinol (I3C) and its major derivatives highlight their pharmacokinetics and protective effects against chronic liver diseases. These compounds exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects, underscoring the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).
Eigenschaften
IUPAC Name |
1-amino-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-16-9-5-6-10-17(16)20(12-15(21)11-19)18(13)14-7-3-2-4-8-14/h2-10,15,21H,11-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSQDSQNXULEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)
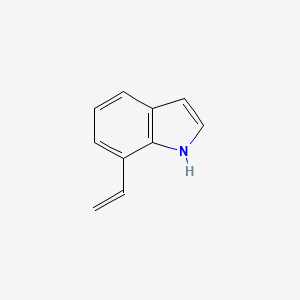
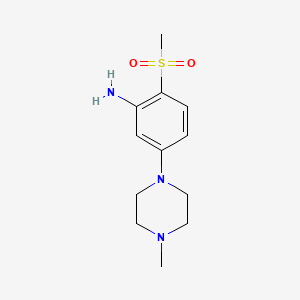
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)
![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)
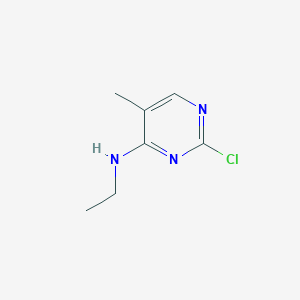
![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
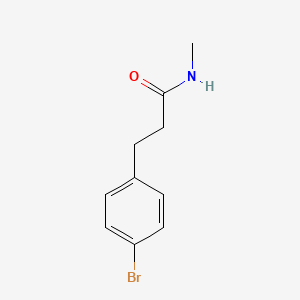
![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)
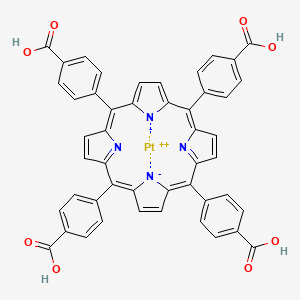
![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)